2-Bromophenyl 2-bromobenzoate
Overview
Description
Scientific Research Applications
Ground and Excited-State Intramolecular Proton Transfer
A study on 2-(2′-hydroxy-4-bromo-phenyl)iminomethylbenzimidazole, a derivative of 2-bromophenyl 2-bromobenzoate, explores its ground and excited-state properties. The research found that this compound exhibits ground-state keto-enol tautomerism, influenced by the bromo-substituent, which favors the enol form. The absorption spectra of these compounds are solvent-dependent, showing a blue shift from non-polar to polar solvents. Moreover, in protic solvents, the low energy absorption maxima are correlated with the solvent's acidity. The compound's dual emissions in the near UV and visible regions are attributed to the enol form and excited state intramolecular proton transfer (ESIPT) emissions (Al-Ansari, 1997).
Synthesis and Spectroscopic Characterization
Another study focuses on synthesizing and characterizing 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate, a related compound. This research involved experimental and theoretical methods, including FTIR, NMR, single crystal XRD, and electronic and band gap studies. The compound was characterized using various theoretical models, providing insight into its structural and electronic properties (Diwaker et al., 2015).
Copper-Catalyzed Direct Arylation
The Cu-catalyzed condensations of 2-bromobenzoic acids with β-dicarbonyl anions have been extensively studied. This research offers improved experimental conditions for these reactions, enabling the arylated β-dicarbonyl compounds to be obtained in good to excellent yield. The study also provided a high-yield procedure for preparing homophthalic acids and insight into the probable mechanism of the substitution reaction (Bruggink & Mckillop, 1975).
Bromination and Iodination of Arene-Tethered Diols
Recent research demonstrates the use of aryl bromides, including methyl 2-bromobenzoate, as effective bromination and iodination reagents. This study highlights the functionalization of arene-tethered diols, contributing to the total syntheses of natural products (Yin et al., 2022).
Palladium-Catalyzed Dehydrohalogenation
Research into 1,3-Bis(2-bromophenyl)-2,5-diphenylbenzenes, related to 2-bromophenyl 2-bromobenzoate, demonstrates their availability through condensation reactions. These compounds undergo palladium-catalyzed dehydrohalogenation to yield functionalized dibenzo[naphthacenes] (Cheng, Höger & Fenske, 2003).
Safety And Hazards
The safety data sheet for a similar compound, Methyl 2-bromobenzoate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(2-bromophenyl) 2-bromobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2O2/c14-10-6-2-1-5-9(10)13(16)17-12-8-4-3-7-11(12)15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPCQNFDILREJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428900 | |
Record name | 2-Bromophenyl 2-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromophenyl 2-bromobenzoate | |
CAS RN |
161889-88-9 | |
Record name | 2-Bromophenyl 2-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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